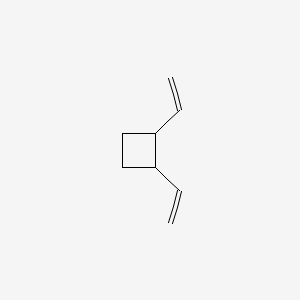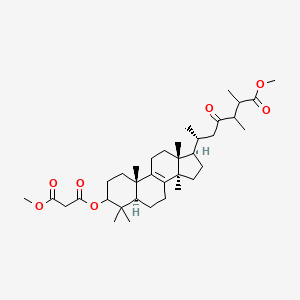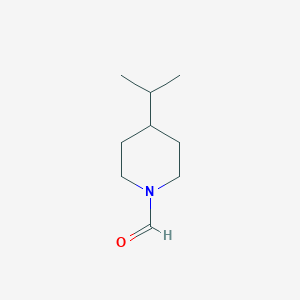
4-Propan-2-ylpiperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propan-2-ylpiperidine-1-carbaldehyde is a chemical compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors in the presence of catalysts. For instance, a reaction involving phenylsilane and an iron complex catalyst can promote the formation and reduction of imine, leading to the cyclization and reduction of the piperidinone intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Propan-2-ylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Propan-2-ylpiperidine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Propan-2-ylpiperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation . The compound may also inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Propan-2-yl)piperidine-4-carbaldehyde hydrochloride
- 1-(Propan-2-yl)piperidine-3-carbaldehyde
- 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride
Uniqueness
4-Propan-2-ylpiperidine-1-carbaldehyde is unique due to its specific structural features and reactivity. Compared to other piperidine derivatives, it offers distinct synthetic advantages and potential biological activities. Its ability to undergo various chemical reactions and its role as an intermediate in complex molecule synthesis make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-propan-2-ylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-8(2)9-3-5-10(7-11)6-4-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
RXKOCLOIEAVBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



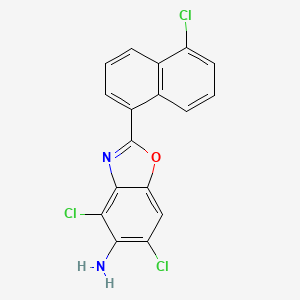
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
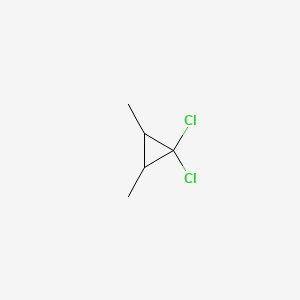
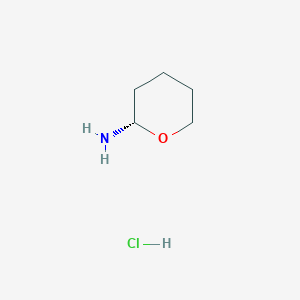
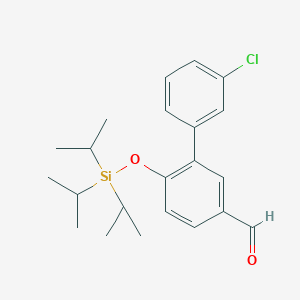

![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)

![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
